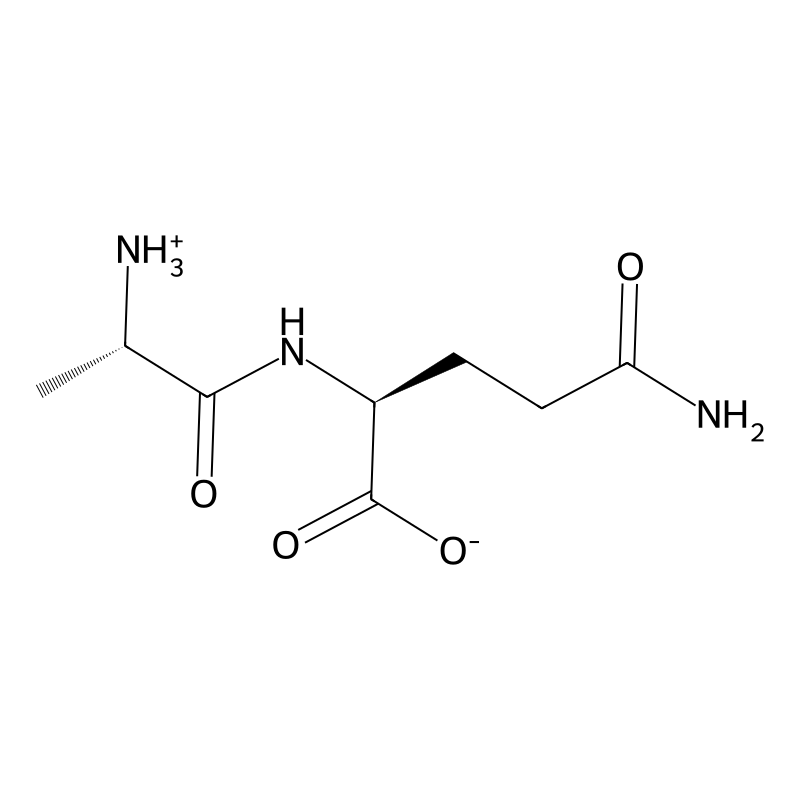

l-Alanyl-l-glutamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very slightly soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Health Benefits

Studies suggest l-Ala-Gln may offer advantages over glutamine alone due to its improved stability and bioavailability [].

- Chronic Heart Failure: A study investigated the effects of l-Ala-Gln combined with fish oil in patients with chronic heart failure. While it did not improve exercise performance, it did increase lean body mass and improve quality of life [].

- Exercise and Hydration: Research suggests l-Ala-Gln may be more effective than glutamine alone in promoting rehydration during endurance exercise due to its enhanced stability in acidic environments [].

Production Methods

Traditionally, l-Ala-Gln is produced through chemical synthesis, a complex and resource-intensive process. Research is exploring alternative methods for more efficient and potentially safer production:

L-Alanyl-L-glutamine is a dipeptide composed of the amino acids alanine and glutamine. It is recognized for its stability in aqueous solutions, making it a preferred choice in various nutritional applications, particularly in parenteral nutrition. This compound exhibits a chemical formula of and is known to have a high solubility, significantly exceeding that of glutamine alone, which enhances its utility in clinical settings .

- Toxicity: Limited data available on the specific toxicity of L-Alanyl-L-glutamine. However, considering its breakdown products (L-alanine and L-glutamine) are natural amino acids, significant toxicity is not expected at physiological doses [].

- Flammability/Reactivity: Data not readily available on flammability or reactivity.

The biological activity of L-alanyl-L-glutamine is significant, particularly in the context of gastrointestinal health and immune function. It has been shown to protect the gastrointestinal tract by reducing bacterial translocation, thereby lowering the risk of infections and complications such as diarrhea and dehydration . Furthermore, it serves as a source of glutamine for cells during metabolism, which is crucial for cell proliferation and function .

Several methods exist for synthesizing L-alanyl-L-glutamine:

- Chemical Synthesis: Traditional methods involve the condensation of protected forms of alanine and glutamine, but these processes can be costly and inefficient due to the need for protection and deprotection steps .

- Fermentative Production: A novel approach utilizes genetically modified Escherichia coli strains expressing l-amino acid α-ligase to produce L-alanyl-L-glutamine directly from glucose and ammonia. This method enhances yield and reduces production costs by eliminating the need for expensive substrates .

- New Preparation Method: Recent patents describe a method involving phthalic anhydride derivatives of alanine and glutamic acid, leading to higher purity and yield at lower costs compared to traditional methods .

L-Alanyl-L-glutamine has diverse applications:

- Dietary Supplementation: It is utilized to enhance gut health and support immune function.

- Parenteral Nutrition: Its high solubility makes it ideal for intravenous nutrition formulations, where it can effectively deliver essential nutrients without the instability associated with free glutamine .

- Cell Culture: In laboratory settings, L-alanyl-L-glutamine serves as a stable alternative to L-glutamine, minimizing ammonia buildup during cell culture processes .

Studies on L-alanyl-L-glutamine have indicated that it does not exhibit significant adverse interactions when administered alongside other nutrients or medications. Clinical trials have demonstrated its safety profile in various patient populations, including those undergoing chemotherapy . Furthermore, its role in enhancing nutrient absorption and reducing complications during parenteral nutrition has been well-documented .

L-Alanyl-L-glutamine shares similarities with several other dipeptides but possesses unique properties that distinguish it:

| Compound Name | Composition | Unique Features |

|---|---|---|

| Glycyl-Glutamine | Glycine + Glutamine | Lower solubility; often used in muscle recovery |

| L-Alanine | Alanine | Single amino acid; less complex than dipeptides |

| L-Glutamine | Glutamine | Less stable in solution; prone to degradation |

| L-Alanylisoleucine | Alanine + Isoleucine | Different amino acid composition; specific uses |

| L-Alanylleucine | Alanine + Leucine | Similar stability but different functional roles |

L-Alanyl-L-glutamine's high solubility and stability make it particularly advantageous in clinical nutrition and cell culture applications compared to these similar compounds.

Chemical Synthesis Approaches for Dipeptide Formation

Chemical synthesis of l-alanyl-l-glutamine employs various methodologies based on conventional peptide coupling strategies. The most established approach utilizes the reaction of d-2-chloropropionic acid or d-2-bromopropionic acid with thionyl chloride to form the corresponding acyl chlorides, followed by Schotten-Baumann reaction with l-glutamine and subsequent ammonolysis [1]. The intermediate N-terminal-protected derivatives undergo coupling reactions under alkaline conditions, where the pH is maintained at approximately 9-10 to ensure optimal reaction efficiency [2].

Solid-phase synthesis methods represent another significant approach for dipeptide formation. These procedures employ N-terminal protected alanine derivatives that react with triphenylphosphine and hexachloroethane in organic solvents to form active esters [3]. The activated intermediates subsequently undergo coupling with glutamine in mixed solvent systems containing organic components and aqueous inorganic base solutions. The volume ratio of organic to aqueous phases typically ranges from 0.5:1 to 2:1, with reaction temperatures maintained between -5°C and 30°C for optimal coupling efficiency [3].

A more recent synthetic methodology involves the use of phthaloyl protection strategies. This approach begins with the preparation of l-phthaloyl-alanyl chloride through reaction with thionyl chloride at 50°C for three hours [4]. The protected intermediate then undergoes coupling with l-glutamic acid in the presence of sodium hydroxide, maintaining the reaction mixture pH between 9.5 and 10.5. Subsequent deprotection steps utilize hydrogen chloride in 1,4-dioxane or trifluoroacetic acid treatment to yield the final dipeptide product with yields ranging from 45% to 52% [3].

Alternative chemical approaches employ pyruvyl chloride as the activating agent. In this methodology, l-glutamine reacts with pyruvyl chloride to generate pyruvyl-l-glutamine, which subsequently undergoes reaction with hydroxylamine hydrochloride or O-alkylhydroxylamine derivatives [2]. The resulting N-2'-hydroximinopropionyl-glutamine or N-2'-alkoxyiminopropionyl-glutamine intermediates are then subjected to catalytic hydrogenation using palladium catalysts to produce l-alanyl-l-glutamine. This approach demonstrates yields of approximately 60-67% with high stereochemical purity [2].

Enzymatic Production via Microbial Biotransformation

Enzymatic synthesis of l-alanyl-l-glutamine leverages the specificity and efficiency of microbial enzymes, particularly l-amino acid α-ligase and α-amino acid ester acyltransferase systems. The most well-characterized enzymatic approach utilizes l-amino acid α-ligase from various bacterial sources, which catalyzes the ATP-dependent condensation of l-alanine and l-glutamine to form the dipeptide product [5] [6].

Escherichia coli strains expressing l-amino acid α-ligase have been extensively developed for fermentative production. The enzyme belongs to the ATP-dependent carboxylate-amine ligase superfamily and catalyzes ligation through an aminoacyl-phosphate reaction intermediate [7] [6]. The condensation process occurs in a single step without degradation of reaction products, making it highly efficient for industrial applications. Recombinant E. coli strains incorporating the lal gene under stationary-phase-specific promoters have achieved extracellular production levels exceeding 100 millimolar concentrations in fed-batch cultivation systems [5].

α-Amino acid ester acyltransferase represents another enzymatic pathway for l-alanyl-l-glutamine synthesis. This enzyme, particularly the variant from Sphingobacterium siyangensis, catalyzes the condensation of l-alanine methyl ester hydrochloride with l-glutamine in aqueous solutions [8]. Recombinant E. coli strains overexpressing this enzyme achieve high cell density cultures with enzymatic activities reaching 440 units per milliliter. Under optimized reaction conditions, total dipeptide yields of 69.7 grams per liter can be achieved within 40 minutes, with molar yields of 67% relative to both substrate amino acids [8].

Pichia pastoris has emerged as an alternative host system for enzymatic production, offering advantages in terms of biosafety compared to E. coli systems. Recombinant P. pastoris strains expressing α-amino acid ester acyltransferase with codon optimization demonstrate approximately 2.5-fold higher production efficiency compared to non-optimized strains [9]. The optimal fermentation conditions include cultivation at 26°C for three days with daily methanol supplementation at 1.5% concentration. Reaction conditions are optimized at 28°C and pH 8.5, with substrate ratios of l-alanine methyl ester to l-glutamine maintained at 1.5:1 for maximum efficiency [9].

Immobilization techniques enhance the practical applicability of enzymatic systems. Agar embedding methods for whole-cell biocatalysts maintain catalytic activity over multiple reaction cycles, with the immobilized systems showing extreme stability after ten successive uses [9]. The maximum molar yield achieved through immobilized systems reaches 63.5% under optimized conditions, making this approach economically viable for industrial implementation.

Industrial-Scale Fermentation Process Optimization

Industrial-scale fermentation for l-alanyl-l-glutamine production requires careful optimization of multiple process parameters to achieve commercial viability. Temperature control represents a critical factor, with optimal production typically occurring at 37°C for enzyme production phases and 26-30°C for product synthesis phases [10] [9]. pH management throughout the fermentation process maintains values between 6.5 and 7.5 during growth phases, with specific adjustments to pH 8.5 during enzymatic conversion steps to maximize catalytic efficiency [9].

Dissolved oxygen concentration significantly influences both cell growth and enzyme expression. Minimum oxygen saturation levels of 40% are maintained through automated stirring control, with aeration rates typically set at 0.7 volume per volume per minute for large-scale bioreactors [10]. The oxygen transfer coefficient must be optimized to prevent oxygen limitation while avoiding excessive shear stress that could damage the microbial cells.

Carbon source optimization plays a crucial role in fermentation economics. Citrate serves as an effective carbon source for enzyme production, with concentrations of 2 grams per liter providing optimal results [10] [11]. Glucose feeding strategies for fed-batch operations typically employ controlled addition rates of 2.0 milliliters per hour to maintain appropriate carbon-to-nitrogen ratios throughout the fermentation cycle [12]. The feeding strategy prevents substrate inhibition while ensuring adequate energy supply for both growth and product formation.

Inducer concentration and timing significantly affect enzyme expression levels. For systems utilizing l-amino acid α-ligase, induction with cyanophycin or related dipeptides at 50 milligrams per liter after 11-13 hours of cultivation provides maximum enzyme yields [10] [11]. The induction period typically lasts 3-5 hours, after which enzyme activity reaches peak levels. Alternative induction strategies using aspartate at 4 grams per liter achieve approximately 30% of the efficiency compared to optimal inducers [10].

Scale-up considerations for industrial implementation include bioreactor design optimization for heat and mass transfer. Stirred tank reactors with working volumes of 420-500 liters have been successfully employed, with stirring speeds automatically controlled between 100-300 revolutions per minute based on dissolved oxygen requirements [10]. The geometric ratios of tank diameter to height, impeller diameter to tank diameter, and liquid height to tank diameter must be optimized to ensure adequate mixing while minimizing power consumption.

Downstream processing integration affects overall process economics. Continuous separation systems using cross-flow filtration with 30-kilodalton molecular weight cutoff membranes enable real-time product recovery [10]. The concentrated enzyme solutions can be lyophilized to produce stable enzyme powders with activities maintained at 78% of original levels after processing [10]. These processing considerations directly impact the overall yield and cost-effectiveness of industrial-scale production.

Purification Strategies and Crystallization Methods

Purification of l-alanyl-l-glutamine from complex fermentation broths or synthetic reaction mixtures requires multi-step chromatographic approaches to achieve pharmaceutical-grade purity. Ion exchange chromatography serves as the primary capture step, utilizing the charge differences between the target dipeptide and process-related impurities [13] [14]. Anion exchange resins operating under gradient elution conditions with ammonium acetate as the mobile phase effectively separate l-alanyl-l-glutamine from structurally similar impurities [14]. Loading capacities typically reach 8 grams of peptide per liter of stationary phase, with total process times of approximately 6 hours for 45-liter columns [14].

Reversed-phase chromatography provides the polishing step for final purification. High-performance liquid chromatography systems utilizing C18 stationary phases with acetonitrile-water gradient elution achieve purities exceeding 99.5% [14]. The separation mechanism relies on hydrophobic interactions, with more hydrophobic peptides exhibiting longer retention times. Column loading capacities of 35 grams of peptide per kilogram of stationary phase are typical for industrial-scale operations [14]. The reversed-phase step effectively removes critical impurities to levels below 0.11%, with other impurities maintained below 0.05% [14].

Ceramic membrane filtration offers an alternative purification approach, particularly for removing enzymatic reaction byproducts. The separation method utilizes continuous chromatography techniques followed by crystallization steps [15]. The ceramic membrane systems provide enhanced chemical stability compared to traditional polymer-based membranes, allowing for aggressive cleaning protocols that extend operational lifetime.

Crystallization represents the final isolation step, converting the purified dipeptide solution into solid pharmaceutical ingredient. Multiple crystalline forms of l-alanyl-l-glutamine have been identified, including four distinct polymorphic forms and several solvate structures [16]. Form III and Form IV represent newly discovered crystalline modifications, distinguished from known forms through Raman spectroscopy and powder X-ray diffraction analysis [16]. The dihydrate form and ethanol solvate form demonstrate isomorphic relationships with Form III, sharing similar molecular arrangements and unit cell parameters [16].

Crystallization conditions significantly influence the final solid form obtained. pH values between 4 and 6 typically favor crystal nucleation, with optimal results achieved through controlled pH adjustment using hydrochloric acid [2]. Temperature control during crystallization affects both nucleation rates and crystal morphology, with temperatures between 5°C and 10°C providing optimal balance between nucleation and growth rates [3]. Solvent selection plays a crucial role, with ethanol-water mixtures and 1,4-dioxane-water systems commonly employed for recrystallization procedures [2] [3].

Vapor diffusion methods offer precise control over crystallization conditions for research and small-scale production. Hanging-drop and sitting-drop configurations enable systematic screening of crystallization conditions using minimal amounts of material [17]. These methods typically employ protein concentrations around 10 milligrams per milliliter in various buffer systems, with crystal formation occurring within 24-72 hours under optimal conditions [17].

High-Performance Liquid Chromatography represents the primary analytical technique for the separation and quantification of L-alanyl-L-glutamine in complex matrices. Multiple chromatographic approaches have been developed to address the unique analytical challenges posed by this dipeptide compound [1] [2].

Reverse-phase chromatography using C18 stationary phases has emerged as the preferred separation mode for L-alanyl-L-glutamine analysis. The most commonly employed column configuration consists of a 150 × 4.6 mm column packed with 3 μm particles, providing optimal resolution while maintaining reasonable analysis times [1] [2]. The retention behavior of L-alanyl-L-glutamine on C18 phases is significantly influenced by the mobile phase composition, with water-acetonitrile gradients providing the most reproducible separations.

Detection strategies for L-alanyl-L-glutamine vary considerably depending on the analytical requirements and matrix complexity. Fluorescence detection following precolumn derivatization with o-phthaldialdehyde has demonstrated exceptional sensitivity, achieving limits of detection as low as 4.35 ng with excellent signal-to-noise ratios [1] [2]. The derivatization protocol requires careful optimization of reaction conditions to ensure complete conversion while preventing hydrolysis of the glutamine residue. The optimized gradient conditions for fluorescence detection include an increase in eluent B from 0% to 18.5% over 3.5 minutes, followed by a hold period of 9 minutes to achieve baseline resolution from interfering compounds such as γ-aminobutyric acid [1] [2].

Ultra-Performance Liquid Chromatography has revolutionized the analysis of L-alanyl-L-glutamine by providing enhanced resolution and reduced analysis times. The superior peak capacity and efficiency of Ultra-Performance Liquid Chromatography systems enable the simultaneous analysis of multiple dipeptides, including L-alanyl-L-glutamine, within a single analytical run [3]. The technique employs sub-2 μm particles and higher operating pressures to achieve separations that would be impossible with conventional High-Performance Liquid Chromatography systems.

Matrix effects present significant challenges in the chromatographic analysis of L-alanyl-L-glutamine, particularly in biological samples. Cell culture media and biological fluids contain numerous interfering compounds that can suppress or enhance the analytical signal [1] [2]. Ultraviolet detection at 210 nm and evaporative light scattering detection have proven incompatible with complex biological matrices due to severe matrix interference, limiting their application to relatively clean sample preparations.

The chromatographic behavior of L-alanyl-L-glutamine is highly dependent on pH and ionic strength of the mobile phase. Acidic conditions promote protonation of the amino groups, affecting both retention and peak shape. The addition of formic acid to the mobile phase at concentrations of 0.1% has been shown to improve peak symmetry and reproducibility while maintaining compatibility with mass spectrometric detection [1] [2].

Mass Spectrometric Identification and Fragmentation Patterns

Mass spectrometry provides unequivocal identification of L-alanyl-L-glutamine through its characteristic fragmentation patterns and molecular ion detection. Electrospray ionization in positive ion mode generates the protonated molecular ion [M+H]+ at m/z 218.1, corresponding to the molecular formula C8H15N3O4 with a monoisotopic mass of 217.106256 [1] [4] [5].

The fragmentation behavior of L-alanyl-L-glutamine under collision-induced dissociation conditions follows predictable pathways that reflect the structural features of the dipeptide. The most abundant product ion appears at m/z 147.1, representing the loss of the alanyl residue and formation of a protonated glutamine fragment [1] [4]. This fragmentation pattern is consistent with the preferential cleavage of the peptide bond under low-energy collision conditions.

Multiple reaction monitoring provides exceptional selectivity for L-alanyl-L-glutamine quantification, utilizing the mass transition 218 → 147 as the primary analytical channel [1] [4]. The collision energy for optimal fragmentation has been determined to be 17 eV, while the fragmentor voltage is set to 41 V to minimize in-source fragmentation while maintaining adequate sensitivity [1]. These parameters represent a careful balance between sensitivity and selectivity, ensuring accurate quantification even in complex biological matrices.

The fragmentation pathway of L-alanyl-L-glutamine involves initial protonation at the amino terminus, followed by charge-directed fragmentation along the peptide backbone. Secondary fragmentation pathways include the loss of ammonia from the glutamine side chain, generating product ions at m/z 201 and m/z 130 [4] [6]. These additional transitions can be employed for confirmatory purposes or when matrix interference affects the primary transition.

In-source fragmentation represents a significant analytical challenge for L-alanyl-L-glutamine analysis, particularly when using high fragmentor voltages. The glutamine residue is susceptible to cyclization reactions that convert glutamine to pyroglutamic acid, potentially leading to quantitative errors [7]. This artifact can be minimized by optimizing source conditions and employing isotopically labeled internal standards to correct for in-source conversion.

High-resolution mass spectrometry enables the determination of elemental composition and provides additional confidence in compound identification. The accurate mass measurement of L-alanyl-L-glutamine (theoretical m/z 218.1032) allows differentiation from isobaric compounds and provides confirmation of molecular formula assignment [4] [5].

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information about L-alanyl-L-glutamine, enabling complete characterization of the dipeptide's stereochemistry and conformational properties. Proton Nuclear Magnetic Resonance spectroscopy in deuterium oxide reveals distinct resonances for each proton environment within the molecule [8].

The α-proton of the alanyl residue appears as a quartet at 4.19 ppm due to coupling with the adjacent methyl group, while the α-proton of the glutaminyl residue resonates as a triplet at 4.11 ppm, reflecting coupling with the β-methylene protons [8]. The methyl group of alanine generates a characteristic doublet at 1.38 ppm with an integration of three protons, providing a useful reference for quantitative analysis.

The glutamine side chain protons exhibit complex multipicity patterns that reflect the conformational flexibility of the molecule. The β-methylene protons appear as a multiplet centered at 2.36 ppm, while the γ-methylene protons resonate at 2.13 ppm [8]. The chemical shift differences between these protons provide information about the local electronic environment and potential intramolecular interactions.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon skeleton of L-alanyl-L-glutamine with characteristic resonances for each carbon atom [9]. The carbonyl carbons of the glutamine amide and carboxyl groups appear in the expected regions at 175.2 and 173.1 ppm, respectively. The alanyl carbonyl carbon resonates at 174.8 ppm, consistent with an amide linkage [9].

The α-carbon atoms of both amino acid residues exhibit distinct chemical shifts that reflect their different electronic environments. The glutaminyl α-carbon appears at 55.8 ppm, while the alanyl α-carbon resonates at 51.2 ppm [9]. These chemical shift differences provide valuable information about the local magnetic environment around each stereocenter.

Two-dimensional Nuclear Magnetic Resonance techniques enable the complete assignment of all proton and carbon resonances through connectivity relationships. Correlation spectroscopy establishes proton-proton coupling networks, while heteronuclear correlation experiments link protons to their attached carbon atoms [10]. These experiments are essential for unambiguous structural characterization and stereochemical assignment.

The Nuclear Magnetic Resonance spectra of L-alanyl-L-glutamine are highly sensitive to solution conditions, particularly pH and ionic strength. The amide protons exhibit pH-dependent chemical shifts that reflect the ionization state of the molecule [10]. Temperature-dependent studies reveal conformational dynamics and provide insights into the flexibility of the dipeptide backbone.

Thermal Stability Assessment via Differential Scanning Calorimetry/Thermogravimetric Analysis

Thermal analysis of L-alanyl-L-glutamine reveals complex behavior that reflects both its molecular structure and intermolecular interactions. Differential Scanning Calorimetry demonstrates a sharp melting transition between 213-217°C, indicating a well-defined crystalline structure with strong intermolecular hydrogen bonding [11] [12] [13].

The melting process of L-alanyl-L-glutamine exhibits an endothermic transition with an enthalpy of fusion of approximately 35 kJ/mol, consistent with the disruption of extensive hydrogen bonding networks in the crystalline state [14]. The heat capacity change associated with the solid-to-liquid transition is approximately 150 J/mol·K, reflecting the increased molecular motion in the liquid phase.

Thermogravimetric Analysis reveals that L-alanyl-L-glutamine undergoes thermal decomposition at temperatures exceeding 250°C, well above its melting point [14]. The decomposition process involves multiple steps, beginning with the loss of ammonia from the glutamine side chain, followed by decarboxylation and cyclization reactions. The initial decomposition temperature represents the practical upper limit for thermal processing of this compound.

Fast Scanning Calorimetry has been employed to study the thermal behavior of L-alanyl-L-glutamine under conditions that minimize decomposition [14]. This technique enables the determination of true thermodynamic properties by avoiding the kinetic limitations associated with conventional thermal analysis. The glass transition temperature, while not well-defined for this compound, can be observed using fast scanning techniques with heating rates exceeding 1000 K/s.

The thermal stability of L-alanyl-L-glutamine is significantly influenced by moisture content and atmospheric conditions. Under dry nitrogen atmosphere, the compound remains stable up to 200°C, while exposure to humid air accelerates decomposition through hydrolysis reactions [15]. The presence of trace metals can catalyze oxidative decomposition, emphasizing the importance of storage under inert conditions.

Isothermal stability studies demonstrate that L-alanyl-L-glutamine maintains its structural integrity for extended periods at temperatures up to 60°C [15]. The compound exhibits excellent thermal stability under typical storage conditions, with degradation rates following Arrhenius kinetics. The activation energy for thermal decomposition has been determined to be approximately 125 kJ/mol, indicating a high energy barrier for degradation reactions.

The thermal behavior of L-alanyl-L-glutamine is consistent with its use in heat-sterilized pharmaceutical preparations. The compound can withstand standard autoclave conditions (121°C for 15 minutes) without significant degradation, making it suitable for sterile manufacturing processes [16]. However, prolonged exposure to elevated temperatures should be avoided to prevent cyclization and other degradation reactions.

Purity

Physical Description

Solid

White crystals or crystalline powder; Weak savoury aroma

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Pharmacology

ATC Code

B05 - Blood substitutes and perfusion solutions

B05X - I.v. solution additives

B05XB - Amino acids

B05XB02 - Alanyl glutamine

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Dates

2: Li Y, Yuan W, Gao J, Fan C, Wu W, Bai F. Production of l-alanyl-l-glutamine by recycling E. coli expressing α-amino acid ester acyltransferase. Bioresour Technol. 2017 Dec;245(Pt B):1603-1609. doi: 10.1016/j.biortech.2017.06.008. Epub 2017 Jun 16. PubMed PMID: 28624247.

3: Kratochwill K, Boehm M, Herzog R, Gruber K, Lichtenauer AM, Kuster L, Csaicsich D, Gleiss A, Alper SL, Aufricht C, Vychytil A. Addition of Alanyl-Glutamine to Dialysis Fluid Restores Peritoneal Cellular Stress Responses - A First-In-Man Trial. PLoS One. 2016 Oct 21;11(10):e0165045. doi: 10.1371/journal.pone.0165045. eCollection 2016. PubMed PMID: 27768727; PubMed Central PMCID: PMC5074513.

4: Xue Z, Wen H, Wang C, Zhai L, Cheng A, Kou X. CPe-III-S Metabolism in Vitro and in Vivo and Molecular Simulation of Its Metabolites Using a p53-R273H Mutant. J Agric Food Chem. 2016 Sep 28;64(38):7095-103. doi: 10.1021/acs.jafc.6b01996. Epub 2016 Sep 15. PubMed PMID: 27584867.

5: Raizel R, Leite JS, Hypólito TM, Coqueiro AY, Newsholme P, Cruzat VF, Tirapegui J. Determination of the anti-inflammatory and cytoprotective effects of l-glutamine and l-alanine, or dipeptide, supplementation in rats submitted to resistance exercise. Br J Nutr. 2016 Aug;116(3):470-9. doi: 10.1017/S0007114516001999. Epub 2016 May 24. PubMed PMID: 27215379.

6: Zhang B, Lin M, Yu C, Li J, Zhang L, Zhou P, Yang W, Gao F, Zhou G. Alanyl-glutamine supplementation regulates mTOR and ubiquitin proteasome proteolysis signaling pathways in piglets. Nutrition. 2016 Oct;32(10):1123-31. doi: 10.1016/j.nut.2016.02.023. Epub 2016 Mar 16. PubMed PMID: 27155955.

7: Chen XM, Guo GL, Sun L, Yang QS, Wang GQ, Qin GX, Zhang DM. Effects of Ala-Gln feeding strategies on growth, metabolism, and crowding stress resistance of juvenile Cyprinus carpio var. Jian. Fish Shellfish Immunol. 2016 Apr;51:365-372. doi: 10.1016/j.fsi.2016.02.034. Epub 2016 Mar 2. PubMed PMID: 26945938.

8: Ferrantelli E, Liappas G, Vila Cuenca M, Keuning ED, Foster TL, Vervloet MG, Lopéz-Cabrera M, Beelen RH. The dipeptide alanyl-glutamine ameliorates peritoneal fibrosis and attenuates IL-17 dependent pathways during peritoneal dialysis. Kidney Int. 2016 Mar;89(3):625-35. doi: 10.1016/j.kint.2015.12.005. Epub 2016 Jan 8. PubMed PMID: 26880457.

9: Turmezei J, Jávorszky E, Szabó E, Dredán J, Kállai-Szabó B, Zelkó R. EFFECT OF STORAGE TEMPERATURE ON THE STABILITY OF TOTAL PARENTERAL NUTRITION ADMIXTURES PREPARED FOR INFANTS. Acta Pol Pharm. 2015 Sep-Oct;72(5):843-9. PubMed PMID: 26665390.

10: da Rosa CV, Azevedo SC, Bazotte RB, Peralta RM, Buttow NC, Pedrosa MM, de Godoi VA, Natali MR. Supplementation with L-Glutamine and L-Alanyl-L-Glutamine Changes Biochemical Parameters and Jejunum Morphophysiology in Type 1 Diabetic Wistar Rats. PLoS One. 2015 Dec 14;10(12):e0143005. doi: 10.1371/journal.pone.0143005. eCollection 2015. PubMed PMID: 26659064; PubMed Central PMCID: PMC4681705.

11: Barros MA, Vasconcelos PR, Souza CM, Andrade GM, Moraes MO, Costa PE, Coelho GR, Garcia JH. L-Alanyl-Glutamine Attenuates Oxidative Stress in Liver Transplantation Patients. Transplant Proc. 2015 Oct;47(8):2478-82. doi: 10.1016/j.transproceed.2015.08.001. PubMed PMID: 26518955.

12: Zhao MH, Kim NH, Cui XS. GlutaMAX prolongs the shelf life of the culture medium for porcine parthenotes. Theriogenology. 2016 Feb;85(3):368-75. doi: 10.1016/j.theriogenology.2015.08.014. Epub 2015 Sep 3. PubMed PMID: 26462658.

13: Yao D, Zheng L, Wang J, Guo M, Yin J, Li Y. Perioperative Alanyl-Glutamine-Supplemented Parenteral Nutrition in Chronic Radiation Enteritis Patients With Surgical Intestinal Obstruction: A Prospective, Randomized, Controlled Study. Nutr Clin Pract. 2016 Apr;31(2):250-6. doi: 10.1177/0884533615591601. Epub 2015 Jun 15. PubMed PMID: 26078286.

14: Nosworthy MG, Dodge ME, Bertolo RF, Brunton JA. Enterally delivered dipeptides improve small intestinal inflammatory status in a piglet model of intestinal resection. Clin Nutr. 2016 Aug;35(4):852-8. doi: 10.1016/j.clnu.2015.05.013. Epub 2015 May 29. PubMed PMID: 26073670.

15: Xu F, Zhu CR, Zhan YL, Lu GJ, Su HB. [Effect of L-alanyl-L-glutamine on expression of insulin-like growth factor-1 in intestinal tissues of low-birth-weight newborn rats with hypoxia/reoxygenation-induced intestinal injury]. Zhongguo Dang Dai Er Ke Za Zhi. 2015 May;17(5):502-7. Chinese. PubMed PMID: 26014704.

16: Araújo CV, Lazzarotto CR, Aquino CC, Figueiredo IL, Costa TB, Alves LA, Ribeiro RA, Bertolini LR, Lima AA, Brito GA, Oriá RB. Alanyl-glutamine attenuates 5-fluorouracil-induced intestinal mucositis in apolipoprotein E-deficient mice. Braz J Med Biol Res. 2015 Jun;48(6):493-501. doi: 10.1590/1414-431X20144360. Epub 2015 Apr 28. PubMed PMID: 25945744; PubMed Central PMCID: PMC4470307.

17: Wang W, Choi RH, Solares GJ, Tseng HM, Ding Z, Kim K, Ivy JL. L-Alanylglutamine inhibits signaling proteins that activate protein degradation, but does not affect proteins that activate protein synthesis after an acute resistance exercise. Amino Acids. 2015 Jul;47(7):1389-98. doi: 10.1007/s00726-015-1972-7. Epub 2015 Apr 3. PubMed PMID: 25837301.

18: Zhang B, Yu C, Lin M, Fu Y, Zhang L, Meng M, Xing S, Li J, Sun H, Gao F, Zhou G. Regulation of skeletal muscle protein synthetic and degradative signaling by alanyl-glutamine in piglets challenged with Escherichia coli lipopolysaccharide. Nutrition. 2015 May;31(5):749-56. doi: 10.1016/j.nut.2014.11.010. Epub 2014 Dec 19. PubMed PMID: 25837223.

19: Moore SR, Guedes MM, Costa TB, Vallance J, Maier EA, Betz KJ, Aihara E, Mahe MM, Lima AA, Oriá RB, Shroyer NF. Glutamine and alanyl-glutamine promote crypt expansion and mTOR signaling in murine enteroids. Am J Physiol Gastrointest Liver Physiol. 2015 May 15;308(10):G831-9. doi: 10.1152/ajpgi.00422.2014. Epub 2015 Mar 19. PubMed PMID: 25792564; PubMed Central PMCID: PMC4437023.

20: Vasconcelos PR, Guimarães AB, Campelo MW, Vasconcelos PR, Guimaraes SB. Preconditioning with L-alanyl-glutamine upon cerebral edema and hypocampus red neurons counting in rats subjected to brain ischemia/reperfusion injury. Acta Cir Bras. 2015 Mar;30(3):199-203. doi: 10.1590/S0102-865020150030000006. PubMed PMID: 25790008.